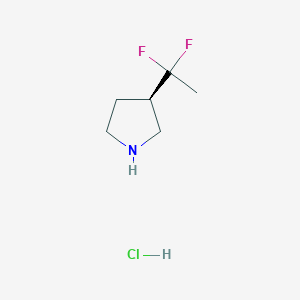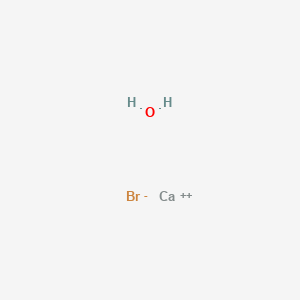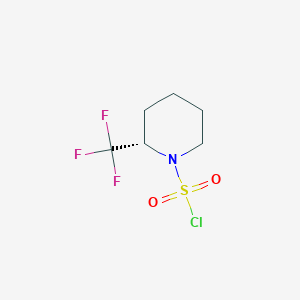
(S)-2-Trifluoromethylpiperidinesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Trifluoromethylpiperidinesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Trifluoromethylpiperidinesulfonyl chloride typically involves the reaction of (S)-2-Trifluoromethylpiperidine with a sulfonyl chloride reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Trifluoromethylpiperidinesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Substitution Reactions: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and substituted piperidines, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-2-Trifluoromethylpiperidinesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Trifluoromethylpiperidinesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate linkages. The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylpiperidine: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Piperidinesulfonyl Chloride: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
Trifluoromethylsulfonyl Chloride: Lacks the piperidine ring, leading to different structural and functional characteristics.
Uniqueness
(S)-2-Trifluoromethylpiperidinesulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group attached to a piperidine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C6H9ClF3NO2S |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
(2S)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-4-2-1-3-5(11)6(8,9)10/h5H,1-4H2/t5-/m0/s1 |
InChI Key |
HHYSBNILYUIIAS-YFKPBYRVSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(F)(F)F)S(=O)(=O)Cl |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


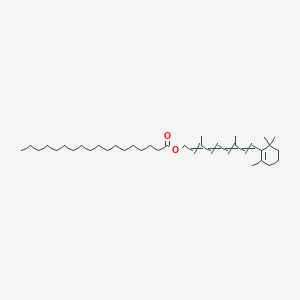
![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
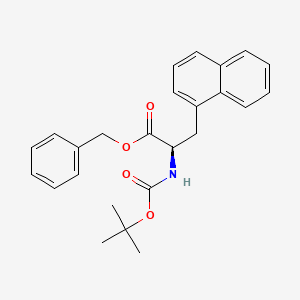
![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)
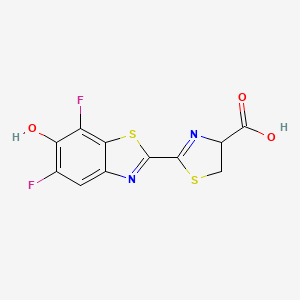
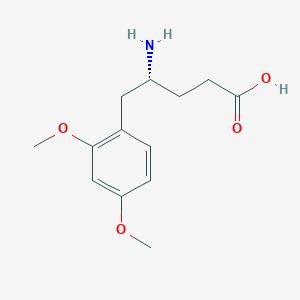
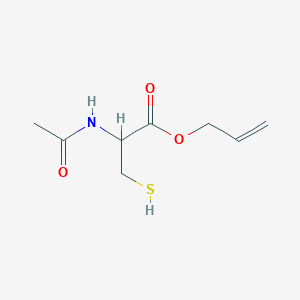
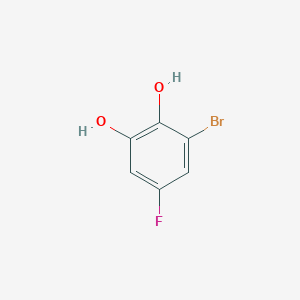
![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
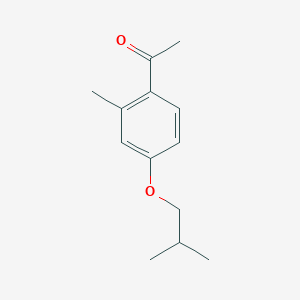
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
